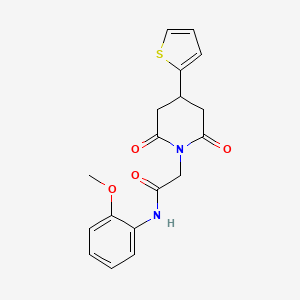
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound featuring a combination of thiophene rings, a hydroxyethyl group, and a methylsulfonylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Hydroxyethyl Intermediate
Starting Materials: Thiophene, formaldehyde, and a suitable base.
Reaction Conditions: The reaction is carried out under basic conditions to form the hydroxyethyl intermediate.
-
Coupling with Methylsulfonylphenyl Group
Starting Materials: The hydroxyethyl intermediate and 4-(methylsulfonyl)phenylpropanoic acid.
Reaction Conditions: The coupling reaction is facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
-
Final Amidation
Starting Materials: The coupled product and an amine source.
Reaction Conditions: The amidation reaction is typically performed under mild heating with a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiophene rings can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) for tosylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tosyl chloride, thionyl chloride.
Major Products
Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.
Reduction: Alcohols or amines depending on the reduction site.
Substitution: Tosylates or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying cellular processes and signaling pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.
Mécanisme D'action
The mechanism by which N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group and thiophene rings facilitate binding to active sites, while the methylsulfonylphenyl group enhances specificity and potency. This interaction can modulate signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-hydroxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-phenylpropanamide
- N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(4-methylphenyl)propanamide
Uniqueness
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and properties.
Propriétés
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S3/c1-28(24,25)16-9-6-15(7-10-16)8-11-19(22)21-14-20(23,17-4-2-12-26-17)18-5-3-13-27-18/h2-7,9-10,12-13,23H,8,11,14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSGDZDJTXRIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2492036.png)
![N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2492038.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2492040.png)
![N-(2,3-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2492041.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide](/img/structure/B2492042.png)
![2-[(E)-But-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492043.png)
![methyl 5-({8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)furan-2-carboxylate](/img/structure/B2492047.png)
![5-[(benzyloxy)carbamoyl]pentanoic acid](/img/structure/B2492049.png)



